molecular formula C14H11Cl3O3S B2887233 2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol CAS No. 477859-19-1

2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol

Cat. No.: B2887233
CAS No.: 477859-19-1
M. Wt: 365.65
InChI Key: VTMQUTMMUZYWKK-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol is an organic compound that features a sulfonyl group attached to a chlorinated phenyl ring and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)acetaldehyde or 2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)acetic acid.

    Reduction: Formation of 2-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorinated phenyl rings may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol is unique due to its combination of a sulfonyl group and chlorinated phenyl rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(3,4-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3O3S/c15-10-2-4-11(5-3-10)21(19,20)8-14(18)9-1-6-12(16)13(17)7-9/h1-7,14,18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMQUTMMUZYWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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